Benzothiazol-2-yl-(3-methoxy-phenyl)-amine
Overview
Description
Benzothiazol-2-yl-(3-methoxy-phenyl)-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound has a methoxy group attached to the phenyl ring, which is connected to the benzothiazole moiety via an amine linkage. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine typically involves the condensation of 2-aminobenzothiazole with 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of acetic acid as a solvent and a catalyst, with the reaction mixture being heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzothiazol-2-yl-(3-methoxy-phenyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives or the reduction of the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: N-oxides, sulfoxides.
Reduction: Amine derivatives, reduced benzothiazole.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazol-2-yl-(3-methoxy-phenyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s ability to intercalate into DNA and affect gene expression has been studied, particularly in the context of its anticancer properties. Additionally, its interaction with cellular signaling pathways, such as the Aryl hydrocarbon Receptor (AhR) pathway, has been reported.
Comparison with Similar Compounds
Benzothiazol-2-yl-(3-methoxy-phenyl)-amine can be compared with other benzothiazole derivatives, such as:
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole: Known for its potential as a breast cancer cell suppressor.
N-(1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide: Exhibits unique biological activities and structural features.
(1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone: Studied for its antileishmanial activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other benzothiazole derivatives.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-4-5-10(9-11)15-14-16-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAWUKQDWALLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277892 | |
Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216502-43-1 | |
Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216502-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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